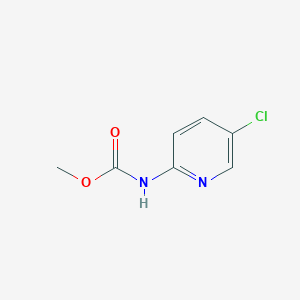![molecular formula C27H26ClN3O B15018540 (3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15018540.png)
(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a piperidine ring, a chlorophenyl group, and an indolone core, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate by reacting benzyl chloride with piperidine under basic conditions.
Indolone Core Formation: The indolone core is synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the piperidine intermediate with the indolone core in the presence of a suitable catalyst and solvent to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as high-pressure reactions, continuous flow synthesis, and the use of advanced catalysts may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially different chemical and biological properties.
Scientific Research Applications
(3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE
- (3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
The uniqueness of (3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets compared to its analogs.
Properties
Molecular Formula |
C27H26ClN3O |
|---|---|
Molecular Weight |
444.0 g/mol |
IUPAC Name |
1-[(4-benzylpiperidin-1-yl)methyl]-3-(4-chlorophenyl)iminoindol-2-one |
InChI |
InChI=1S/C27H26ClN3O/c28-22-10-12-23(13-11-22)29-26-24-8-4-5-9-25(24)31(27(26)32)19-30-16-14-21(15-17-30)18-20-6-2-1-3-7-20/h1-13,21H,14-19H2 |
InChI Key |
QDEOGOZAGMTWLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=NC5=CC=C(C=C5)Cl)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopentyl-1-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15018462.png)
![2-methyl-N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15018469.png)
![N'-[(E)-[2-(Heptyloxy)phenyl]methylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B15018475.png)

![N-benzyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]acetamide](/img/structure/B15018495.png)
![2-hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B15018496.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B15018503.png)
![4-methyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}-3-nitrobenzamide](/img/structure/B15018510.png)
![3,4-Dimethoxy-N-({N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15018526.png)
![2-(2-Bromo-4-chlorophenoxy)-N'-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide](/img/structure/B15018527.png)
![N'-[(E)-{2-[butyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B15018529.png)

![N-({N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B15018548.png)
![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B15018568.png)
